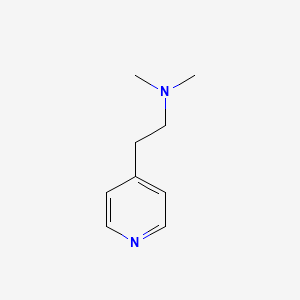

4-(2-Dimethylaminoethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-pyridin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)8-5-9-3-6-10-7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXKZGLIZHUYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191616 | |

| Record name | Pyridine, 4-(2-dimethylaminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38223-06-2 | |

| Record name | Pyridine, 4-(2-dimethylaminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038223062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineethanamine,N-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(2-dimethylaminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Brønsted Base Major Pathway :the More Prominent Role for This Compound in Acylation is Likely As a Brønsted Base. the Tertiary Amine Pka ~10 11 is Sufficiently Basic to Serve Two Purposes:

General Base Catalysis: It can deprotonate the alcohol nucleophile, increasing its nucleophilicity for attack on the acylating agent.

Acid Scavenger: It can act as a stoichiometric base to neutralize the acidic byproduct (e.g., carboxylic acid) formed during the reaction, driving the equilibrium toward the product.

Thus, in contrast to DMAP which primarily operates via a nucleophilic catalysis mechanism, 4-(2-Dimethylaminoethyl)pyridine is expected to function mainly as a conventional base catalyst or acid scavenger in acylation and related reactions.

An article on the chemical compound this compound, structured according to the provided outline, cannot be generated at this time.

Extensive searches for scientific literature pertaining to the specific chemical reactivity and supramolecular chemistry of this compound (CAS No. 38223-06-2) did not yield specific research findings for the requested subsections. There is no available information in the searched scientific databases regarding:

The formation of acylpyridinium intermediates specifically involving this compound.

Hydride transfer mechanisms in which this compound is a direct participant.

The crystalline architecture and associated hydrogen bonding networks of this compound, as no crystal structure data appears to be publicly available.

Specific non-covalent interactions of this compound in the solution or solid state.

While related compounds, such as 4-(dimethylamino)pyridine (DMAP), are well-studied in these contexts, directly applying their properties to this compound without specific experimental evidence would be scientifically inaccurate and speculative. Therefore, to adhere to the principles of accuracy and avoid hallucination, the requested article cannot be created.

Chemical Reactivity and Reaction Mechanism Investigations

Nucleophilic Character of the Pyridine (B92270) Nitrogen and Tertiary Amine

The compound 4-(2-Dimethylaminoethyl)pyridine possesses two potential nucleophilic centers: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the tertiary dimethylamino group. A critical distinction in their reactivity arises from the ethyl linker separating the amino group from the pyridine ring. This spacer prevents the lone pair of the tertiary amine from participating in resonance with the aromatic system. ed.govvalpo.edu

This structural feature has a profound impact on the relative nucleophilicity of the two nitrogen atoms. In the well-known catalyst 4-(dimethylamino)pyridine (DMAP), the amino group's lone pair is in direct conjugation with the ring, donating electron density and significantly increasing the nucleophilicity of the pyridine nitrogen. ed.govresearchgate.net For this compound, this resonance effect is absent. Consequently, the nucleophilicity is determined by the intrinsic properties of an alkyl-substituted pyridine and a tertiary amine.

A comparative study on the alkylation of 4-(dimethylaminomethyl)pyridine (DMAMP), a close structural analog with a single methylene (B1212753) spacer, demonstrated that alkylation occurs exclusively at the tertiary amino group. valpo.eduresearchgate.net This indicates that the tertiary amine is the more nucleophilic center in systems where resonance between the two nitrogens is blocked. ed.govresearchgate.net By extension, the same reactivity pattern is expected for this compound, where the tertiary amine acts as the primary nucleophilic site in reactions like alkylation. valpo.edu

Comparative Studies of Nitrogen Basicity and Protonation Equilibria

The basicity of the two nitrogen atoms in this compound differs significantly due to their distinct electronic environments. Basicity is typically compared using the pKa of the conjugate acid.

The tertiary amine nitrogen is insulated from the electron-withdrawing effects of the aromatic ring by the ethyl chain. Its basicity is therefore comparable to that of a typical trialkylamine, such as triethylamine (B128534) (pKa ≈ 10.7).

The pyridine nitrogen has its lone pair in an sp² orbital, which has more s-character than an sp³ orbital, making the lone pair more tightly held and less available for protonation compared to an alkylamine. stackexchange.com The 2-dimethylaminoethyl group at the 4-position exerts a weak electron-donating inductive effect, making this nitrogen slightly more basic than that of unsubstituted pyridine (pKa = 5.21). stackexchange.com

Therefore, the first protonation of this compound will overwhelmingly occur at the more basic tertiary amine nitrogen. This contrasts with 4-(dimethylamino)pyridine (DMAP), where resonance stabilization of the pyridinium (B92312) ion makes the ring nitrogen significantly more basic (pKa = 9.7) than the pyridine nitrogen in the subject compound. researchgate.net

| Compound | Nitrogen Site | Approximate pKa of Conjugate Acid | Primary Factor Influencing Basicity |

|---|---|---|---|

| This compound | Tertiary Amine | ~10-11 | sp³ hybridization, isolated from ring |

| This compound | Pyridine Ring | ~6.0 | sp² hybridization, weak inductive donation from alkyl group |

| 4-(Dimethylamino)pyridine (DMAP) | Pyridine Ring | 9.7 researchgate.net | Resonance donation from amino group |

| Pyridine | Pyridine Ring | 5.21 stackexchange.com | sp² hybridization |

Steric and Electronic Effects on Nucleophilicity

Electronic Effects: The dominant electronic effect governing the nucleophilicity of this compound is the lack of resonance between the side-chain amine and the pyridine ring. ed.govvalpo.edu In DMAP, resonance significantly enhances the electron density on the pyridine nitrogen, making it a "supernucleophile". researchgate.net In this compound, the ethyl spacer isolates the two nitrogen atoms electronically. The pyridine nitrogen's nucleophilicity is only modestly enhanced by the weak inductive electron-donating effect of the alkyl substituent, while the tertiary amine retains its inherent, higher nucleophilicity. researchgate.netmasterorganicchemistry.com

Steric Effects: Nucleophilicity is more sensitive to steric hindrance than basicity. masterorganicchemistry.comreddit.com The dimethylaminoethyl group is sterically demanding. While the tertiary amine is at the end of a flexible ethyl chain, its accessibility can be hindered compared to less substituted amines. However, the pyridine nitrogen at position 1 is arguably more sterically shielded by the substituent at position 4 than the terminal amine is. In reactions involving attack at the pyridine nitrogen, the bulk of the side chain could slow the reaction rate compared to smaller 4-substituted pyridines. researchgate.net

Electrophilic Attack on the Pyridine Ring System

Pyridine itself is an electron-deficient heterocycle and is generally resistant to electrophilic aromatic substitution, which, when forced under harsh conditions, occurs primarily at the 3-position. youtube.com However, the reactivity and site selectivity are strongly influenced by substituents on the ring.

The -(CH₂)₂N(CH₃)₂ group attached at the 4-position is, from the ring's perspective, an alkyl group. Alkyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. youtube.com Since the substituent is already in the para-position (C4), it will direct incoming electrophiles to the ortho-positions (C2 and C6). The activating nature of the alkyl group makes the ring more susceptible to electrophilic attack than unsubstituted pyridine.

Mechanisms of C-C and C-N Bond Formation Reactions involving this compound

While less studied than its famous analog DMAP, this compound can participate as a base or a nucleophilic catalyst in various bond-forming reactions. Its dual functionality allows for multiple potential roles.

In C-C bond-forming reactions like the Baylis-Hillman reaction, tertiary amines are often used as the nucleophilic catalyst. sigmaaldrich.cn The tertiary amine of this compound could initiate the sequence by adding to the activated alkene. Similarly, in C-N bond-forming reactions like the Chan-Lam coupling, the compound could act as a ligand for a metal catalyst (e.g., copper) or as a base. rsc.org

Role as a Nucleophile or Base in Acylation and Related Reactions

In acylation reactions, the role of this compound is likely to be twofold, contrasting with the well-established mechanism for DMAP.

Coordination Chemistry and Ligand Properties in Metal Complexes

Monodentate vs. Bidentate/Multidentate Coordination Modes

The presence of two nitrogen atoms in 4-(2-Dimethylaminoethyl)pyridine allows for different coordination modes. It can act as a simple monodentate ligand, typically through the more accessible and electronically distinct pyridine (B92270) nitrogen. In this mode, the dimethylamino group remains uncoordinated.

However, the ethyl linker between the two nitrogen atoms enables the ligand to form a stable five-membered chelate ring, facilitating bidentate coordination. In this arrangement, both the pyridine nitrogen and the tertiary amine nitrogen bind to a single metal center. This bidentate chelation is a common feature for ligands with similar structures, such as its isomer 2-(2-Dimethylaminoethyl)pyridine (B1595529) (DMAEP). In the complex dinitrato[2-(2-dimethylaminoethyl)pyridine]copper(II), the DMAEP ligand coordinates to the copper(II) ion through both of its nitrogen atoms, demonstrating this bidentate behavior. This mode of binding is generally favored as it leads to a thermodynamically more stable complex due to the chelate effect.

Ligand Design Principles Exploiting Pyridine and Amine Nitrogens

The design of ligands like this compound is based on the principle of combining two different types of donor atoms to achieve specific coordination geometries and electronic properties in the resulting metal complexes. The pyridine ring acts as a π-acceptor and a σ-donor, while the dimethylamino group is a pure σ-donor. The flexibility of the ethyl chain allows the ligand to adapt to the steric and electronic requirements of different metal ions.

This combination of a rigid aromatic ring and a flexible aliphatic arm is a common strategy in ligand design. The pyridine moiety provides a predictable binding site, while the tertiary amine can be modified to tune the ligand's steric bulk and basicity, thereby influencing the properties of the metal complex. For instance, in related pyridine-based ligands, the coordination of the pyridine nitrogen is a primary factor, with the side-chain donor providing additional stability and enforcing a particular geometry around the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. jscimedcentral.com Characterization often involves a combination of elemental analysis, infrared (IR) spectroscopy to observe changes in vibrational modes upon coordination, and nuclear magnetic resonance (NMR) spectroscopy to probe the ligand environment in solution.

Coordination with Transition Metals (e.g., Cu, Pd, Ru, Ni)

While specific studies on this compound complexes with a wide range of transition metals are limited in the available literature, the coordination behavior can be inferred from related systems.

Copper (Cu): A well-characterized example, although with the isomeric ligand, is dinitrato[2-(2-dimethylaminoethyl)pyridine]copper(II), Cu(DMAEP)(NO₃)₂. This complex was synthesized by reacting the ligand with a copper(II) nitrate (B79036) solution. Its structure confirms the bidentate coordination of the DMAEP ligand. The copper(II) ion is in a distorted octahedral environment, with the two nitrogen atoms of the ligand and two oxygen atoms from the bidentate nitrate groups forming the equatorial plane.

Palladium (Pd): Palladium(II) complexes with various 4-substituted pyridine ligands have been synthesized, typically forming square-planar geometries with general formulas [PdL₄]²⁺ or [PdL₂Y₂] (where L is the pyridine ligand and Y is an anion like Cl⁻). nih.gov It is expected that this compound would form similar complexes, likely acting as a bidentate ligand to yield complexes such as [Pd(L)Cl₂].

Ruthenium (Ru): Ruthenium(II) readily forms stable octahedral complexes with pyridine-based ligands. The synthesis of complexes like trans-[RuCl₂(py)₄] serves as a common starting point for creating mixed-ligand complexes. researchgate.net A ligand like this compound could potentially form complexes such as [Ru(L)₂(Cl)₂] or [Ru(L)(bpy)Cl]⁺ (where bpy is 2,2'-bipyridine), with the ligand adopting a bidentate coordination mode.

Nickel (Ni): Nickel(II) forms complexes with various coordination numbers, with square planar and octahedral geometries being common for pyridine-based ligands. jscimedcentral.com For example, complexes like [NiCl₂(dmbpy)] (where dmbpy is 4,4'-dimethyl-2,2'-bipyridine) are known. researchgate.net It is plausible that this compound would form stable octahedral complexes with nickel(II), such as [Ni(L)₂(H₂O)₂]²⁺ or [Ni(L)Cl₂].

Coordination with Main Group Metals (e.g., Na)

There is a lack of specific information in the reviewed scientific literature regarding the coordination of this compound with main group metals such as sodium (Na). Generally, ligands with nitrogen donors show weaker interactions with alkali metals like sodium compared to transition metals.

Structural Elucidation of Metal Complexes

X-ray Crystallography Studies of Complex Architectures

While no crystal structures for metal complexes of this compound were found in the searched literature, the structure of dinitrato[2-(2-dimethylaminoethyl)pyridine]copper(II) provides an excellent model for the expected coordination and geometry.

In this complex, the copper(II) ion is six-coordinate in a distorted octahedral geometry. The equatorial plane is defined by the pyridine nitrogen (Cu-N distance of 1.966 Å) and the amine nitrogen (Cu-N distance of 2.035 Å) of the bidentate DMAEP ligand, along with one oxygen atom from each of the two nitrate groups. The axial positions are occupied by the second oxygen atom from each nitrate group, showing significantly longer Cu-O bonds (2.468 Å and 2.479 Å), which is characteristic of Jahn-Teller distortion in octahedral copper(II) complexes.

Table 1: Selected Bond Distances and Angles for Dinitrato[2-(2-dimethylaminoethyl)pyridine]copper(II)

| Parameter | Value |

|---|---|

| Bond Distances (Å) | |

| Cu-N(pyridine) | 1.966 (4) |

| Cu-N(amine) | 2.035 (4) |

| Cu-O(equatorial) | 1.990 (4) |

| Cu-O(equatorial) | 1.999 (4) |

| Cu-O(axial) | 2.468 (4) |

| Cu-O(axial) | 2.479 (4) |

| Bond Angles (°) | |

| N(pyridine)-Cu-N(amine) | 83.2 (2) |

| O(eq)-Cu-O(eq) | 90.0 (2) |

| N(pyridine)-Cu-O(eq) | 94.6 (2) |

| N(amine)-Cu-O(eq) | 92.2 (2) |

Data from the crystal structure of the 2-(2-dimethylaminoethyl)pyridine complex.

This structural data highlights the effective bidentate nature of the aminoethylpyridine scaffold and the formation of a stable five-membered chelate ring with the metal center.

Electronic Structure and Bonding in Metal Complexes

The electronic properties and the nature of the chemical bonds in metal complexes of this compound are explored through both theoretical and experimental methods.

Density Functional Theory (DFT) Analyses of Metal-Ligand Orbitals

Density Functional Theory (DFT) has become an indispensable tool for understanding the electronic structure of these complexes. scielo.org.coresearchgate.netresearchgate.net DFT calculations allow for the detailed analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.com

In many transition metal complexes, the HOMO is predominantly of metal d-orbital character, while the LUMO is typically centered on the π-system of the pyridine ligand. researchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the complex's reactivity and electronic absorption spectra. researchgate.netaimspress.comresearchgate.netnih.gov A smaller gap generally correlates with higher reactivity and lower energy electronic transitions. aimspress.com

DFT studies can also quantify the nature of the metal-ligand bond by analyzing orbital contributions, revealing the degree of covalent and electrostatic interaction. researchgate.net This theoretical insight is crucial for rationalizing the observed spectroscopic and electrochemical properties. researchgate.netnih.gov

Electrochemical Properties and Redox Potentials

The electrochemical behavior of metal complexes containing this compound is often investigated using techniques like cyclic voltammetry. researchgate.netpku.edu.cnmdpi.commdpi.com These studies provide information on the redox potentials, which are the potentials at which the complex can be oxidized or reduced.

The stability of the complex during redox cycling is also a key parameter. Reversible redox processes, where the complex can be oxidized and reduced multiple times without degradation, are important for applications in catalysis and electron transfer. mdpi.com The electrochemical data, when combined with spectroscopic and theoretical results, provide a comprehensive picture of the electronic structure and reactivity of these metal complexes.

Catalytic Applications in Organic Synthesis Non Biological

Organocatalysis Mediated by 4-(2-Dimethylaminoethyl)pyridine or its Derivatives

Nucleophilic Catalysis in Acylation and Esterification Reactions

This compound and its parent compound, 4-dimethylaminopyridine (B28879) (DMAP), are highly effective nucleophilic catalysts for acylation and esterification reactions. academie-sciences.frutrgv.edu The exceptional catalytic properties of DMAP and its derivatives stem from the electron-donating effect of the dimethylamino group, which enhances the electron density on the nitrogen atom of the pyridine (B92270) ring, making it a more potent nucleophile compared to pyridine alone. youtube.com This increased nucleophilicity is reflected in the higher pKa value of DMAP (9.2) compared to pyridine (5.2). youtube.com

The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of the catalyst with an acylating agent, such as an acid anhydride (B1165640), to form a highly reactive acylpyridinium intermediate. utrgv.eduwikipedia.org This intermediate is then susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide and regeneration of the catalyst. utrgv.eduwikipedia.org This catalytic cycle is particularly beneficial for the acylation of sterically hindered alcohols, where uncatalyzed reactions often result in low conversions. taylorandfrancis.com

The efficiency of DMAP and its derivatives has been demonstrated in various applications, including the synthesis of vitamin E succinate (B1194679) and the protection of alcohol functional groups. academie-sciences.fryoutube.com For instance, in the synthesis of vitamin E succinate, immobilized DMAP catalyzes the acylation of vitamin E with succinic anhydride. academie-sciences.fr The catalytic activity of DMAP is also crucial in the protection of primary alcohols using acetic anhydride. youtube.com

Table 1: Comparison of Catalytic Activity in Acylation Reactions

| Catalyst | Substrate | Acylating Agent | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| Immobilized DMAP | Vitamin E | Succinic Anhydride | Vitamin E Succinate | Immobilized catalyst shows high activity and stability. academie-sciences.fr | academie-sciences.fr |

| DMAP | 2,4,6-trimethylphenol | Acetic Anhydride | Acetylated Product | Effective for sterically hindered phenols. youtube.com | youtube.com |

| DMAP | Benzyl Alcohol | Acetic Anhydride | Acetylated Product | Readily acetylates primary alcohols. youtube.com | youtube.com |

| DMAP | Primary Alcohol | Acetic Anhydride | Acetylated Product | Used for protection of alcohols. youtube.com | youtube.com |

Role as a Base Catalyst in Organic Transformations

Beyond its role in nucleophilic catalysis, this compound and its parent compound DMAP can also function as effective base catalysts in a variety of organic transformations. wikipedia.orgresearchgate.net The basicity of the pyridine nitrogen allows it to deprotonate acidic protons, thereby activating substrates for subsequent reactions. wikipedia.org

DMAP has been successfully employed as a base catalyst in reactions such as the Baylis-Hillman reaction, where it is more suitable than other bases like DABCO for certain substrates due to steric reasons. researchgate.net It also catalyzes the Dakin-West reaction, allowing the transformation of α-amino acids to α-acetylaminoalkylmethylketones under mild conditions. researchgate.net Furthermore, DMAP has been utilized in the synthesis of quinazoline-2,4-diones and 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.net

In some instances, DMAP acts as a Brønsted organo-base catalyst, facilitating one-pot, three-component cyclization reactions to form 3,4-disubstituted isoxazole-5(4H)-ones. researchgate.net The choice of catalyst can significantly influence the reaction pathway. For example, in the acylation of phenols, DMAP can act as a base, deprotonating the phenol (B47542) to form a more nucleophilic phenolate (B1203915) ion that then reacts with the anhydride. wikipedia.org

Ligand in Transition Metal Catalysis

The utility of this compound extends to its role as a ligand in transition metal-catalyzed reactions. The pyridine nitrogen and the dimethylamino group can coordinate to a metal center, influencing its electronic and steric properties and, consequently, its catalytic activity.

Atom Transfer Radical Polymerization (ATRP) Ligands

In the field of polymer chemistry, derivatives of this compound, particularly multidentate amine-based ligands like Tris[2-(dimethylamino)ethyl]amine (Me6TREN), are highly effective ligands for copper-catalyzed Atom Transfer Radical Polymerization (ATRP). cmu.edutcichemicals.com ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. tcichemicals.com

The catalyst complex, formed between a copper(I) species and the ligand, plays a crucial role in the polymerization process. tcichemicals.com The ligand's structure significantly impacts the catalyst's activity and the level of control over the polymerization. cmu.edu Ligands like Me6TREN and tris(2-pyridylmethyl)amine (B178826) (TPMA) form highly active copper complexes that are particularly effective for ATRP in aqueous media. rsc.org The introduction of electron-donating groups on the pyridine ring of ligands can dramatically increase the catalyst's activity. acs.org

The efficiency of these catalyst systems allows for polymerizations to be conducted with very low concentrations of the copper catalyst (ppm levels), which is advantageous for both research and industrial applications. tcichemicals.comcmu.edu

Table 2: Commonly Used Ligands in ATRP

| Ligand Abbreviation | Full Ligand Name | Key Features | Reference |

|---|---|---|---|

| Me6TREN | Tris(2-dimethylaminoethyl)amine | Highly active, used in low ppm catalyst reactions. cmu.edutcichemicals.com | cmu.edutcichemicals.com |

| TPMA | Tris[(2-pyridyl)methyl]amine | Highly active, used in low ppm catalyst reactions. cmu.edursc.org | cmu.edursc.org |

| PMDETA | N,N,N',N',N''-Pentamethyldiethylenetriamine | Frequently used in ATRP. cmu.edu | cmu.edu |

| bpy | 2,2'-bipyridine | One of the first ligands used in ATRP. cmu.edu | cmu.edu |

Hydrogenation and Transfer Hydrogenation Catalysis

Pyridine-containing ligands, including derivatives of this compound, are employed in transition metal-catalyzed hydrogenation and transfer hydrogenation reactions. researchgate.netresearchgate.net These reactions are fundamental processes for the reduction of unsaturated functional groups. researchgate.net Transfer hydrogenation, in particular, offers a safer and often more convenient alternative to using molecular hydrogen, employing hydrogen donors like 2-propanol or formic acid. mdpi.com

Ruthenium(II)-arene complexes bearing pyridine-quinoline based ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones. mdpi.com The electronic and steric properties of the ligand, influenced by substituents on the pyridine or quinoline (B57606) rings, can significantly affect the catalytic activity. mdpi.com For instance, complexes with electron-donating methyl groups on the quinoline moiety have demonstrated high catalytic efficiency in the reduction of acetophenone (B1666503) to 1-phenylethanol. mdpi.com Similarly, iridium catalysts with simple amide ligands have been used for the transfer hydrogenation of quinolines and pyridines using ethanol (B145695) as a renewable hydrogen source. rsc.org

C-H Activation and Cross-Coupling Reactions

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis, and pyridine-containing ligands play a role in facilitating such reactions. rsc.org The pyridine motif is a common structural core in many biologically active molecules and functional materials. rsc.org

While direct C-H functionalization of the pyridine ring itself can be challenging due to its electron-poor nature, pyridine-based ligands are instrumental in transition metal-catalyzed cross-coupling reactions. rsc.org For example, 2-(2-(Diphenylphosphino)ethyl)pyridine can form stable complexes with palladium, enabling Suzuki-Miyaura cross-coupling reactions. Additionally, rhodium and iridium complexes with a boryl/bis(phosphine) PBP pincer ligand can achieve selective C-H activation at the 2-position of pyridine. rsc.org

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism by which this compound facilitates chemical reactions is crucial for optimizing its use and designing more efficient catalytic systems.

Identification and Characterization of Catalytically Active Species

In many reactions, particularly acylations, the catalytically active species is not the pyridine derivative itself but rather an N-acylpyridinium intermediate. This intermediate is formed through the nucleophilic attack of the pyridine nitrogen on the acylating agent, such as an acid anhydride or acyl chloride. nih.govorganic-chemistry.org For instance, in the acetylation of alcohols catalyzed by the related 4-(dimethylamino)pyridine (DMAP), the formation of an acetylpyridinium/acetate ion pair is the key initial step. nih.gov This highly reactive species then readily transfers the acetyl group to the alcohol.

Experimental studies have confirmed that in the case of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), the catalyst directly reacts with the acylating reagent to form the N-acylated DMAP chloride intermediate without dissociating into free DMAP. organic-chemistry.org This highlights that the protonated form can also generate the active catalytic species. The nature of the substituent on the pyridine ring, in this case, the 2-dimethylaminoethyl group, can influence the stability and reactivity of this intermediate.

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide valuable information about the reaction mechanism and the factors that influence the reaction rate. For the DMAP-catalyzed acetylation of cyclohexanol (B46403) with acetic anhydride, the reaction was found to be first-order with respect to the acetic anhydride, the alcohol, and DMAP. nih.gov Interestingly, the reaction was zero-order with respect to the auxiliary base, triethylamine (B128534), indicating that the base is not involved in the rate-determining step. nih.gov

These findings support a nucleophilic catalysis pathway where the formation of the acetylpyridinium ion is a rapid pre-equilibrium, and the subsequent reaction of this intermediate with the alcohol is the rate-determining step. nih.govwikipedia.org The rate of the reaction can also be influenced by the solvent's polarity and its ability to donate protons. nih.gov

Computational Modeling of Transition States and Intermediates

Computational studies, often employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of catalytic cycles. For the DMAP-catalyzed acetylation of tert-butanol, calculations have shown that the nucleophilic pathway, involving the formation of the acetylpyridinium ion pair, is energetically more favorable than a competing base-catalyzed pathway. nih.gov

These computational models allow for the visualization and energy calculation of transition states and intermediates, providing a deeper understanding of the reaction barriers. For example, theoretical studies have corroborated experimental findings that the nucleophilic attack of DMAP on the anhydride is the preferred mechanistic route. nih.gov Quantum chemical calculations have also been used to investigate the excited states of DMAP derivatives, which can be relevant in photochemically induced catalytic processes. nih.gov

Recyclability and Sustainability in Catalytic Systems

The development of recyclable and sustainable catalytic systems is a major focus in modern chemistry, aiming to reduce waste and improve economic viability.

Homogeneous vs. Heterogeneous Catalysis Strategies

Homogeneous Catalysis: In homogeneous catalysis, the catalyst, such as this compound, is in the same phase as the reactants. ethz.chuclouvain.be This often leads to high catalytic activity and selectivity due to the well-defined nature of the active sites and high diffusivity. ethz.ch However, a significant drawback is the difficulty and expense associated with separating the catalyst from the reaction mixture for recycling. ethz.ch

Heterogeneous Catalysis: To overcome the challenges of catalyst separation, significant efforts have been directed towards heterogenizing homogeneous catalysts. This involves immobilizing the catalyst onto a solid support. researchgate.net For instance, DMAP has been incorporated into nanoporous conjugated polymers, creating a highly active and stable heterogeneous catalyst. nih.gov This DMAP-NCP material demonstrated excellent recyclability, being reused for at least 14 consecutive cycles without a significant loss of activity. nih.gov

Another approach involves using a salt of the catalyst, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl). organic-chemistry.orgnih.gov This salt acts as a recyclable catalyst for the acylation of inert alcohols and can be reused multiple times without a decrease in its catalytic performance. organic-chemistry.org The use of such heterogeneous systems simplifies product purification and catalyst recovery, contributing to more sustainable chemical processes. ethz.ch The choice between homogeneous and heterogeneous strategies often involves a trade-off between activity, selectivity, and the ease of recycling. ethz.chrsc.org

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 4-dimethylaminopyridine (DMAP) |

| Acetic anhydride |

| Acetyl chloride |

| Cyclohexanol |

| Triethylamine |

| tert-Butanol |

| 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) |

Interactive Data Table: Comparison of Catalysis Strategies

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants | Different from reactants |

| Activity/Selectivity | Generally high | Can be lower |

| Catalyst Separation | Difficult and expensive | Generally straightforward |

| Recyclability | Often challenging | Typically easier |

| Heat & Mass Transfer | Generally efficient | Can be limiting factors |

| Active Sites | Well-defined | Can be less defined |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the molecular structure of 4-(2-Dimethylaminoethyl)pyridine in solution and in the solid state.

Advanced 1D and 2D NMR for Structural and Conformational Analysis

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, 4-(2-aminoethyl)pyridine, the protons of the pyridine (B92270) ring and the ethyl side chain exhibit distinct chemical shifts. chemicalbook.com For this compound, the ¹H NMR spectrum would show signals corresponding to the protons on the pyridine ring, the methylene (B1212753) groups of the ethyl chain, and the methyl groups of the dimethylamino moiety.

Two-dimensional (2D) NMR experiments offer deeper insights into the connectivity and spatial relationships between atoms. walisongo.ac.idyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons, for instance, between the protons of the two methylene groups in the ethyl chain, and between the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the ¹³C signals based on the assignments of their attached protons.

The analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. science.gov

Dynamic NMR for Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the rates and mechanisms of chemical exchange processes. nih.gov In the context of this compound, DNMR could be employed to investigate conformational changes, such as the rotation around the C-C and C-N bonds of the ethylamino side chain. By analyzing the changes in the NMR lineshapes at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes. For instance, studies on related N-acetylated 4-(dimethylamino)pyridine (DMAP) salts have utilized variable temperature NMR to examine the dynamics of ion pair formation. nih.gov

Solid-State NMR for Supramolecular Assemblies

Solid-state NMR (ssNMR) provides structural information about molecules in the solid phase. This technique is particularly useful for studying supramolecular assemblies, where molecules are organized in a regular, repeating fashion. For pyridine derivatives, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a common ssNMR technique. acs.org This method, often combined with X-ray diffraction and computational methods like density functional theory (DFT), can provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. nih.gov

Fragmentation Pathway Elucidation and Structural Confirmation

In mass spectrometry, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule. libretexts.org For this compound, the molecular ion ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable immonium ion. Another likely fragmentation pathway is the loss of a dimethylamino group. The fragmentation patterns of related pyridine derivatives, such as 2-(2-diethylaminoethyl)pyridine, have been studied to identify analytically important ions. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecular ion and its fragments. rsc.org This is a critical step in confirming the identity of the compound.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. mtc-usa.com This method is particularly useful for the analysis of complex mixtures. In an LC-MS/MS experiment, the components of a mixture are first separated by the LC system. As each component elutes from the column, it is introduced into the mass spectrometer, where it is ionized. A specific ion (the precursor ion) is then selected and fragmented, and the resulting product ions are detected.

LC-MS/MS is widely used for the analysis of related compounds like 4-dimethylaminopyridine (B28879) (DMAP) in various matrices. mtc-usa.com For the analysis of this compound, an LC-MS/MS method would involve developing an LC method to separate it from other components, followed by optimizing the MS/MS parameters (such as collision energy) to achieve sensitive and specific detection. ufz.demassbank.eu

Interactive Data Tables

¹H NMR Data (Predicted for this compound)

| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity |

| Pyridine H-2, H-6 | ~8.2 | d |

| Pyridine H-3, H-5 | ~7.1 | d |

| -CH₂-N(CH₃)₂ | ~2.5 | t |

| Pyridine-CH₂- | ~2.8 | t |

| -N(CH₃)₂ | ~2.2 | s |

Note: Predicted values are based on typical chemical shifts for similar structures.

¹³C NMR Data (Predicted for this compound)

| Carbon | Chemical Shift (ppm) (Predicted) |

| Pyridine C-4 | ~150 |

| Pyridine C-2, C-6 | ~149 |

| Pyridine C-3, C-5 | ~123 |

| -CH₂-N(CH₃)₂ | ~58 |

| Pyridine-CH₂- | ~35 |

| -N(CH₃)₂ | ~45 |

Note: Predicted values are based on typical chemical shifts for similar structures.

Mass Spectrometry Fragmentation Data (Predicted for this compound)

| Fragment Ion | m/z (Predicted) | Proposed Structure |

| [M]⁺• | 150 | C₉H₁₄N₂ |

| [M - CH₃]⁺ | 135 | C₈H₁₁N₂ |

| [M - N(CH₃)₂]⁺ | 106 | C₇H₈N |

| [C₅H₄NCH₂]⁺ | 92 | C₆H₆N |

Note: Predicted fragmentation is based on common fragmentation patterns for similar compounds.

X-ray Diffraction (XRD) Techniques

X-ray diffraction stands as a cornerstone for determining the solid-state structure of crystalline materials, offering insights into atomic arrangement, bond lengths, and angles.

Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure. For pyridine derivatives, this technique provides precise information on the geometry and conformation of the molecule in the crystalline state. In studies of related compounds like 4-(dimethylamino)pyridine (DMAP) adducts, single crystal X-ray diffraction has been crucial in confirming the molecular structure and revealing key features. For instance, in the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane, two independent molecules were found in the asymmetric unit, with the nitrogen atom of the dimethylamino group exhibiting sp² hybridization, suggesting π-donation into the pyridine ring. nih.gov

The crystal structures of complexes involving DMAP, such as with cobalt(II) thiocyanate, have also been elucidated using this method, revealing tetrahedral coordination geometries around the cobalt center. nih.gov Such detailed structural information is vital for understanding the intermolecular interactions that govern the packing of molecules in the crystal lattice.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. The PXRD pattern of a crystalline solid is a unique fingerprint of its particular polymorphic form. For instance, the PXRD pattern of a co-crystal containing 4-Dimethylaminopyridine (DMAP) showed good agreement with the Joint Committee on Powder Diffraction Standards (JCPDS) data for DMAP, confirming its presence in the crystal. researchgate.net

Furthermore, PXRD is instrumental in tracking phase transitions that can be induced by factors such as temperature. In studies of Co(NCS)₂(DMAP)₂, PXRD was used to distinguish between different polymorphic forms at room temperature. nih.gov The technique is also essential for confirming the phase purity of bulk samples of newly synthesized compounds. researchgate.net

Table 1: Selected Powder X-ray Diffraction Data

| Compound/Complex | Key Findings | Reference |

| 4-DMAPLC crystal | Good agreement with JCPDS data for 4-Dimethylaminopyridine. | researchgate.net |

| Co(NCS)₂(DMAP)₂ | Identified different polymorphic forms at room temperature. | nih.gov |

| Various synthesized compounds | Confirmed phase purity of bulk samples. | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR and FT-Raman spectra of 4-(dimethylamino)pyridine have been recorded and analyzed. documentsdelivered.com The vibrational frequencies obtained from these experimental techniques can be compared with theoretical calculations to provide a detailed assignment of the observed bands to specific molecular vibrations. documentsdelivered.com

In the context of complex formation, IR spectroscopy is particularly useful for identifying changes in the vibrational modes of the ligand upon coordination to a metal center. For instance, in coordination polymers involving 4-cyanopyridine (B195900), a related ligand, the asymmetric stretching vibration of the cyano group (ν(C≡N)) shifts to higher frequencies upon coordination, allowing for the differentiation between mono- and bi-coordination. rsc.org

Raman spectroscopy has also been employed to study the adsorption of pyridine derivatives on surfaces. ethz.ch Surface-enhanced Raman scattering (SERS) studies of 4-(dimethylamino)pyridine on gold surfaces have utilized the totally symmetrical breathing mode of the pyridine ring at approximately 1007 cm⁻¹ to monitor surface coverage. nih.gov

Table 2: Key Vibrational Frequencies for 4-(Dimethylamino)pyridine and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Significance | Reference |

| Pyridine ring breathing | ~1007 | SERS | Monitors surface coverage on gold. | nih.gov |

| C≡N stretch | Shifts to higher frequency | IR | Indicates coordination in 4-cyanopyridine complexes. | rsc.org |

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and its interactions in solution. The UV-Vis spectrum of pyridine itself shows absorption maxima at approximately 202 nm and 254 nm. sielc.com

For this compound and its derivatives, UV-Vis spectroscopy is a key tool for studying the formation of charge-transfer (CT) complexes. When an electron donor like 4-(dimethylamino)pyridine interacts with an electron acceptor, new absorption bands, known as CT bands, can appear in the visible region of the spectrum. The formation of a CT complex between 4-dimethylaminopyridine and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) resulted in the appearance of new absorption bands, confirming the interaction. nih.gov

The position and intensity of these CT bands can provide information about the stability and stoichiometry of the complex formed. nih.gov Furthermore, the interaction of gold nanoparticles coated with a derivative of 4-(dimethylamino)pyridine with various drugs has been monitored using UV-Vis spectroscopy, where changes in the surface plasmon resonance (SPR) band indicate binding events. nih.gov

Table 3: UV-Vis Absorption Data for Pyridine and its Derivatives

| Compound/Complex | Absorption Maxima (λmax) | Solvent/Conditions | Significance | Reference |

| Pyridine | 202 nm, 254 nm | Acidic mobile phase | Electronic transitions of the pyridine ring. | sielc.com |

| 4-DMAP-DDQ CT Complex | 617 nm, 436 nm | Acetonitrile | Charge-transfer bands confirming complex formation. | nih.gov |

| DMAP-PTA-AuNPs | 520 nm | Aqueous solution | Surface Plasmon Resonance (SPR) band. | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a popular quantum mechanical method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of 4-(2-Dimethylaminoethyl)pyridine.

Theoretical studies on related pyridine (B92270) derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), have been conducted using DFT to understand their structural and spectral properties. nih.gov For this compound, DFT calculations, often using a basis set like 6-31G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms. redalyc.org These calculations can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to analyze the electronic properties by calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. redalyc.org For pyridine derivatives, the electronic environment is significantly influenced by substituents. The electron-donating dimethylaminoethyl group in this compound is expected to increase the electron density on the pyridine ring, affecting its reactivity.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. For a related compound, DMAP, MEP maps have indicated its nucleophilic nature. nih.gov A similar analysis for this compound would highlight the electron-rich regions (negative potential), likely around the pyridine nitrogen and the dimethylamino nitrogen, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) would indicate sites for nucleophilic attack.

Table 1: Exemplary DFT-Calculated Properties for Pyridine Derivatives (Note: This table presents typical parameters obtained from DFT calculations for pyridine derivatives and serves as an illustrative example for this compound.)

| Property | Exemplary Value/Description | Significance |

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | -5 to -7 eV | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | -1 to 1 eV | Relates to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap | 4 to 6 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2 to 4 Debye | Measures the overall polarity of the molecule. |

| MEP Analysis | Negative potential on N atoms | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. |

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. However, their high computational cost generally limits their application to smaller molecules. For a molecule the size of this compound, these methods would be computationally demanding but could be used to benchmark the results from more cost-effective DFT methods. High-accuracy ab initio calculations would be particularly useful for obtaining precise values for properties like ionization potentials, electron affinities, and reaction energy barriers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational dynamics and interactions of this compound.

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers for converting between them. This analysis would reveal the preferred spatial arrangement of the dimethylamino group relative to the pyridine ring, which is crucial for understanding its steric and electronic effects in chemical reactions.

The solvent can have a significant impact on the reactivity and behavior of a solute molecule. MD simulations are an excellent tool for studying these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation box, one can observe how the solvent organizes around this compound.

For instance, in a polar solvent like water, the solvent molecules would be expected to form hydrogen bonds with the nitrogen atoms of the pyridine ring and the dimethylamino group. In non-polar solvents, weaker van der Waals interactions would dominate. These interactions can stabilize or destabilize different conformations or reaction intermediates. Studies on the Menshutkin reaction involving pyridine have shown that the solvent environment can change a reaction from a concerted to a stepwise mechanism and that the collective effect of the solvent is significant. nih.gov MD simulations can help elucidate how the solvent influences the reaction pathway and rate for reactions involving this compound. Furthermore, these simulations can predict the potential for self-assembly or aggregation of the molecule in different solvents.

Prediction of Chemical Reactivity and Selectivity

Computational methods are instrumental in predicting the chemical reactivity and selectivity of this compound. By analyzing the electronic structure, potential reaction pathways can be mapped out.

Frontier Molecular Orbital (FMO) theory, based on the HOMO and LUMO, is a key tool. The distribution of the HOMO indicates the most likely sites for electrophilic attack, while the LUMO distribution points to sites for nucleophilic attack. For this compound, the electron-donating nature of the substituent is expected to raise the energy of the HOMO, making the molecule a better nucleophile compared to unsubstituted pyridine.

Reactivity indices derived from DFT, such as chemical potential, hardness, and the Fukui function, can provide a more quantitative prediction of reactivity. These indices help to identify which atoms in the molecule are most susceptible to attack. For example, the pyridine ring in related compounds can undergo nucleophilic substitution, and the substituent can direct the position of this attack.

Computational studies can also be used to model reaction mechanisms and predict selectivity. By calculating the activation energies for different possible reaction pathways, the most favorable pathway can be identified. This is particularly useful for predicting regioselectivity (which position on the ring reacts) and stereoselectivity. For example, in metal-catalyzed reactions where this compound might act as a ligand, computational modeling can help predict the structure of the metal complex and how it influences the outcome of the reaction.

Fukui Functions and Electrostatic Potential Maps

To understand the reactivity of this compound, scientists utilize tools like Fukui functions and molecular electrostatic potential (MEP) maps. researchgate.netwikipedia.org The Fukui function is a concept within DFT that helps identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org

For this compound, the two nitrogen atoms—one in the pyridine ring and one in the dimethylamino group—are the primary centers of basicity and nucleophilicity. Calculations would predict that the Fukui function for electrophilic attack (f⁻) would have its largest values localized on these nitrogen atoms. This indicates that they are the most likely sites to donate electron density in a reaction.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would show significant negative potential around both the pyridine nitrogen and the terminal dimethylamino nitrogen, confirming their roles as the primary nucleophilic centers. nih.gov

Table 1: Illustrative Condensed Fukui Indices (f⁻) for Key Atoms in this compound

| Atom | Condensed Fukui Index (f⁻) | Predicted Reactivity (Electrophilic Attack) |

| Pyridine Nitrogen | High | High |

| Dimethylamino Nitrogen | High | High |

| Pyridine C2, C6 | Low | Low |

| Pyridine C3, C5 | Low | Low |

| Pyridine C4 | Moderate | Moderate |

Note: This table is illustrative, based on theoretical principles. Actual values require specific DFT calculations.

Reaction Pathway Elucidation and Energy Barrier Calculations

Computational chemistry is a powerful tool for mapping out the step-by-step mechanisms of chemical reactions and calculating the associated energy changes. For catalysts like this compound, which is structurally related to the well-studied catalyst 4-(Dimethylamino)pyridine (DMAP), these calculations can distinguish between different possible reaction pathways. nih.gov

Studies on DMAP-catalyzed reactions, such as acylations, have shown that the most energetically favorable pathway involves the nucleophilic pyridine nitrogen attacking the acylating agent. nih.gov This forms a highly reactive N-acylpyridinium intermediate. The alcohol then attacks this activated intermediate to yield the final ester product. Theoretical calculations can model the structures of the reactants, transition states, and products along this pathway.

By calculating the potential energy surface, chemists can determine the activation energy (energy barrier) for each step. acs.org A lower energy barrier indicates a faster reaction rate. For instance, DFT calculations have demonstrated that the nucleophilic catalysis pathway for DMAP has a significantly lower energy barrier than a competing base-catalyzed pathway, where the catalyst would simply deprotonate the alcohol. nih.gov Similar mechanistic principles and computational approaches are applicable to this compound, helping to elucidate its catalytic cycle and predict its efficiency. researchgate.net

Table 2: Representative Calculated Energy Barriers for a DMAP-Catalyzed Acylation Reaction

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Catalysis | Formation of Acetylpyridinium Ion | ~10-15 |

| Nucleophilic Catalysis | Attack of Alcohol on Intermediate | ~15-20 |

| Base Catalysis | Concerted Mechanism | >25 |

Note: Values are representative and based on published DFT studies for the related catalyst DMAP. nih.gov

Ligand Design and Catalyst Optimization through Computational Screening

The this compound scaffold is a versatile building block for designing ligands for transition metal catalysts. mdpi.com The two nitrogen atoms can act as a bidentate chelating ligand, binding to a metal center to form a stable complex. Computational screening allows for the rapid evaluation of a large number of potential ligand derivatives to identify candidates with optimal properties for a specific catalytic application. nih.gov

Using computational methods, researchers can systematically modify the structure of this compound—for example, by adding different substituent groups to the pyridine ring—and predict the effect of these changes on the resulting metal complex. rsc.orgmdpi.com DFT calculations can forecast key parameters such as the metal-ligand bond strength, the electronic properties of the metal center, and the steric environment around the active site. doi.org These calculated properties often correlate with experimental catalytic activity and selectivity. nih.gov

For instance, a computational screening might evaluate a library of pyridine derivatives to find a ligand that enhances the activity of a palladium catalyst in a cross-coupling reaction. nih.gov The screening could predict which substituents would increase the electron-donating ability of the pyridine nitrogen, thereby making the palladium center more reactive. This in-silico approach saves significant time and resources compared to synthesizing and testing each catalyst individually.

Table 3: Example of a Computational Screening Protocol for Pyridine-Based Ligands

| Ligand Derivative (Modification on Pyridine Ring) | Calculated Parameter 1 (e.g., Metal-Ligand Binding Energy) | Calculated Parameter 2 (e.g., HOMO-LUMO Gap) | Predicted Catalytic Activity |

| This compound (Parent) | -50 kcal/mol | 4.5 eV | Baseline |

| 5-Methoxy-4-(2-Dimethylaminoethyl)pyridine | -55 kcal/mol | 4.2 eV | Increased |

| 5-Nitro-4-(2-Dimethylaminoethyl)pyridine | -42 kcal/mol | 5.1 eV | Decreased |

| 5-Trifluoromethyl-4-(2-Dimethylaminoethyl)pyridine | -40 kcal/mol | 5.3 eV | Decreased |

Note: This table presents hypothetical data to illustrate the process of computational screening.

Applications in Materials Science and Polymer Chemistry Non Biological

Incorporation into Polymer Backbones or Side Chains

The functional groups within 4-(2-Dimethylaminoethyl)pyridine make it a candidate for incorporation into polymeric structures, either as part of the main chain or as a pendant group. This can impart specific catalytic or responsive properties to the resulting polymer.

The synthesis of functional polymers and polymeric catalysts often involves the polymerization of monomers containing specific active moieties. While direct polymerization of a vinyl-functionalized this compound is not extensively documented, the principles can be understood by examining the polymerization of similar monomers like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). These monomers can be polymerized via methods such as reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined block copolymers. researchgate.net For instance, the polymerization of 2-vinylpyridine and 4-vinylpyridine has been successfully carried out using RAFT, yielding polymers with controlled molecular weights and narrow polydispersity. researchgate.net

In a related context, 4-(dimethylamino)pyridine (DMAP) is widely recognized as a highly effective catalyst for various organic reactions, including esterifications and acylations. taylorandfrancis.com By immobilizing DMAP or its analogs onto a polymer support, a recyclable and more easily separable catalyst can be created. This is typically achieved by linking DMAP to a pre-existing polymer, such as polystyrene crosslinked with divinylbenzene. taylorandfrancis.com These polymer-bound catalysts retain the high catalytic activity of DMAP while offering the advantages of a heterogeneous catalyst. taylorandfrancis.com

Furthermore, DMAP has been used as an initiator for the anionic homopolymerization of epoxy monomers like phenyl glycidyl (B131873) ether (PGE) and diglycidyl ether of bisphenol A (DGEBA). researchgate.net This process can lead to the formation of polymer networks with high crosslink density and high glass transition temperatures. researchgate.net A hypothetical monomer derived from this compound could similarly be polymerized or grafted onto other polymers to create materials with built-in catalytic sites.

Table 1: Polymerization Data for Vinylpyridine Monomers via RAFT

| Monomer | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |

| 2-Vinylpyridine | 4 | 65 | 7,900 | 1.12 |

| 4-Vinylpyridine | 6 | 72 | 8,500 | 1.15 |

| Data derived from studies on RAFT polymerization of vinylpyridines. researchgate.net |

The reactivity of a catalytic molecule can be significantly influenced when it is attached to a polymer support. For polymer-supported catalysts based on DMAP, the catalytic activity is a function of factors such as the nature of the polymer backbone, the degree of crosslinking, and the length and nature of the spacer arm connecting the catalytic moiety to the polymer.

The polymer matrix can create a specific microenvironment around the catalytic sites, which can enhance or hinder the reaction rate compared to the free catalyst in solution. For instance, in nonpolar solvents, a polar polymer backbone can create a localized polar environment that can enhance the reaction rate. Conversely, a highly crosslinked polymer may restrict access of the reactants to the catalytic sites, thereby reducing the observed reactivity.

The reusability of polymer-supported catalysts is a key advantage. After the reaction is complete, the catalyst can be recovered by simple filtration and reused in subsequent reaction cycles, which is both economically and environmentally beneficial. The stability of the linkage between the catalytic group and the polymer is crucial for maintaining the catalyst's activity over multiple uses.

Precursors for Functional Organic Materials

The structural features of this compound also make it a promising building block for the synthesis of various functional organic materials.

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions such as hydrogen bonding, metal coordination, and van der Waals forces. Pyridine-containing molecules are excellent candidates for building blocks in supramolecular chemistry due to the ability of the pyridine (B92270) nitrogen to coordinate with metal ions or participate in hydrogen bonding. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The pyridine moiety is a common functional group in ligands used for MOF synthesis. nih.govfigshare.comresearchgate.netnih.gov While there are no specific reports on the use of this compound as a ligand in MOF synthesis, its structure suggests it could act as a monodentate or bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the dimethylamino nitrogen. The flexibility of the ethyl chain could allow for the formation of interesting and potentially dynamic framework structures. The incorporation of the dimethylamino group could also impart basicity to the pores of the MOF, making it suitable for applications in catalysis or gas separation.

Self-assembly is another key principle in the construction of functional materials. Molecules with both hydrogen bond donors and acceptors can self-assemble into well-defined nanostructures. It is conceivable that this compound, possibly in a protonated form, could participate in self-assembly processes with other complementary molecules to form complex architectures.

Materials that change their properties in response to external stimuli, such as pH, are of great interest for a variety of applications. The dimethylaminoethyl group is a well-known pH-responsive moiety. The tertiary amine in this group has a pKa in the physiological range, meaning it can be protonated or deprotonated by small changes in pH.

Polymers containing the dimethylaminoethyl group, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are well-studied pH-responsive polymers. nih.gov At low pH, the tertiary amine groups are protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve in water. At higher pH, the amine groups are deprotonated and become hydrophobic, causing the polymer to collapse or precipitate. This reversible pH-dependent behavior is the basis for many applications, including drug delivery systems and sensors. nih.govnih.gov

Given the presence of the dimethylaminoethyl group, it is highly probable that polymers incorporating this compound would also exhibit pH-responsive properties. The swelling and solubility of such polymers would be expected to be dependent on the pH of the surrounding medium. This could be exploited to create smart hydrogels, membranes, or coatings that respond to changes in their environment.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of 4-(2-Dimethylaminoethyl)pyridine, ensuring its suitability for various research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of pyridine (B92270) derivatives due to its efficiency and versatility. researchgate.net The development of a robust HPLC method for this compound involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Given the hydrophilic nature of many pyridine compounds, methods may require specific columns or mobile phase modifiers to achieve adequate retention and peak shape. helixchrom.com For instance, a sensitive analytical method was developed to estimate the potential genotoxic impurity 4-dimethylaminopyridine (B28879) (a related compound) in linagliptin, demonstrating the capability of HPLC to quantify trace amounts of such substances. researchgate.net This method utilized a Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which is well-suited for polar compounds. researchgate.net

Method validation is a critical aspect, typically performed according to International Council for Harmonisation (ICH) guidelines, and includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netijsrst.com

Below is a table summarizing typical parameters used in the HPLC analysis of related pyridine compounds, which can serve as a starting point for method development for this compound.

| Parameter | Example Specification 1 | Example Specification 2 |

| Column | Cogent Diamond Hydride™, 4μm, 100Å mtc-usa.com | Zorbax silica column (250 mm × 4.6 mm, 5.0 μm) researchgate.net |

| Mobile Phase | 90:10 DI Water (0.05% TFA) / Acetonitrile mtc-usa.com | Isocratic mixture of organic and aqueous phases researchgate.net |

| Flow Rate | 2.0 mL/minute mtc-usa.com | Not Specified |

| Detection | UV @ 280nm mtc-usa.com | UV Detector researchgate.net |

| Mode | Reversed Phase mtc-usa.com | Hydrophilic Interaction Liquid Chromatography (HILIC) researchgate.net |

| LOD | Not Specified | 4.46 ppm researchgate.net |

| LOQ | Not Specified | 14.87 ppm researchgate.net |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov For less volatile compounds like many pyridine derivatives, direct injection GC with a flame ionization detector (FID) is often employed. researchgate.net A study on the control of volatile impurities in the pharmaceutical substance dutasteride utilized direct injection GC-FID to analyze less volatile compounds, including 4-dimethylaminopyridine (DMAP), a structural analog of this compound. researchgate.net

The direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point. To overcome these challenges, derivatization is a common strategy. This process involves chemically modifying the compound to create a more volatile and thermally stable derivative, which improves its chromatographic behavior, leading to better peak shape and sensitivity. However, for impurity analysis, direct injection methods are often preferred to avoid complexities associated with the derivatization reaction.

The selection of an appropriate GC column is critical. A capillary column with a suitable stationary phase, such as one with intermediate polarity, is typically chosen to achieve good resolution between the analyte and other components in the sample matrix.

| Parameter | Typical Specification for Less Volatile Amines |

| Technique | Gas Chromatography with Direct Injection (GC-FID) researchgate.net |

| Column | Capillary column with a mid-polarity stationary phase |

| Injector Temperature | Optimized to ensure volatilization without degradation |

| Oven Program | Temperature gradient from a low initial temperature to a high final temperature researchgate.net |

| Detector | Flame Ionization Detector (FID) |

Electrochemical Analysis for Redox Properties

The electrochemical behavior of this compound is of significant interest for understanding its electron transfer capabilities. Techniques such as cyclic voltammetry, differential capacity, and chronocoulometry are used to study its redox properties. nih.govresearchgate.net The pyridine ring and the dimethylamino group are both electrochemically active moieties.

Studies on the related compound 4-(dimethylamino)pyridine (DMAP) on polycrystalline gold electrodes have shown that its orientation and adsorption are highly dependent on the electrode potential and the pH of the electrolyte. nih.govresearchgate.net At pH values near or above its primary pKa, the neutral DMAP molecule adsorbs vertically on the electrode surface through the lone pair of electrons on the pyridine nitrogen. nih.gov At lower pH, the protonated form (DMAPH+) is present and lies flat on the electrode at negative charge densities. nih.gov As the electrode becomes positively charged, the molecule shifts to a vertical orientation and is deprotonated. nih.govchemrxiv.org

These studies reveal that pyridine derivatives can undergo complex, potential-dependent protonation and orientation changes at electrode interfaces. chemrxiv.org The redox potential of these compounds is a key parameter, and computational studies, in conjunction with experimental work, have been used to calculate standard redox potentials and pKa values for various pyridine derivatives. mdpi.com These investigations often explore proton-coupled electron transfer (PCET) reactions, which are fundamental to the electrochemical behavior of these molecules in aqueous media. mdpi.com

| Technique | Information Obtained |

| Cyclic Voltammetry (CV) | Redox potentials (oxidation/reduction peaks), reversibility of electron transfer pku.edu.cn |

| Differential Capacity | Information on molecular adsorption and orientation at the electrode surface nih.govresearchgate.net |

| Chronocoulometry | Measurement of surface charge and extent of adsorbate coverage chemrxiv.org |

| Spectroelectrochemistry | Combines electrochemical and spectroscopic measurements to identify species involved in redox reactions pku.edu.cn |

Development of Sensors for Academic Research Purposes (non-biological sensing targets)

The unique chemical structure of this compound, featuring both a pyridine ring and a tertiary amine side chain, makes it an interesting candidate for the development of chemical sensors for non-biological targets, such as metal ions. Both nitrogen atoms can act as Lewis bases and coordinate with metal centers, providing a mechanism for selective binding.

In the design of electrochemical sensors, this compound could be immobilized on an electrode surface, such as carbon paste or gold. The binding of a target metal ion to the immobilized ligand would alter the electrochemical response of the electrode, allowing for quantitative detection. This change could manifest as a shift in potential or a change in current, which can be measured using techniques like voltammetry.